molecular formula C11H14N4S2 B12603850 5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine CAS No. 647860-08-0

5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine

Cat. No.: B12603850
CAS No.: 647860-08-0
M. Wt: 266.4 g/mol
InChI Key: YSUFPFLKUSQZOA-UHFFFAOYSA-N
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Description

5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a thiadiazole ring These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine typically involves the formation of the thiadiazole ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the thiadiazole ring can be synthesized through the reaction of a thioamide with hydrazine, followed by cyclization with a suitable reagent . The pyrimidine ring can be formed through a condensation reaction involving a β-dicarbonyl compound and an amidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pentylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism of action of 5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine is unique due to the presence of both the thiadiazole and pyrimidine rings, along with the pentylsulfanyl group. This combination of structural features imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

647860-08-0

Molecular Formula

C11H14N4S2

Molecular Weight

266.4 g/mol

IUPAC Name

3-pentylsulfanyl-4-pyrimidin-5-yl-1,2,5-thiadiazole

InChI

InChI=1S/C11H14N4S2/c1-2-3-4-5-16-11-10(14-17-15-11)9-6-12-8-13-7-9/h6-8H,2-5H2,1H3

InChI Key

YSUFPFLKUSQZOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NSN=C1C2=CN=CN=C2

Origin of Product

United States

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